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Compound of Interest

Compound Name: (+/-)-Tortuosamine

Cat. No.: B15193512

The structural elucidation of natural products is a cornerstone of drug discovery and
development. For researchers and scientists, the precise confirmation of a molecule's three-
dimensional architecture is paramount. This guide provides a comparative analysis of the
powerful 2D Nuclear Magnetic Resonance (NMR) techniques used in the structural
confirmation of the Sceletium alkaloid, (+/-)-tortuosamine, alongside alternative methods.

The confirmation of the chemical structure of (+/-)-tortuosamine, a member of the Sceletium
alkaloid family, relies heavily on a suite of sophisticated analytical techniques. Among these,
two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability
to provide unambiguous evidence of atomic connectivity and spatial relationships within the
molecule. This guide delves into the application of key 2D NMR experiments—Correlation
Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear
Multiple Bond Correlation (HMBC)—in the definitive structural assignment of (+/-)-
tortuosamine.

Comparative Analysis of Structural Elucidation
Methods

While 2D NMR is a powerful tool, it is often used in conjunction with other analytical methods to
provide a comprehensive structural picture. The table below compares the utility of 2D NMR
with alternative techniques in the context of alkaloid structure elucidation.
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Technique

Information
Provided

Advantages

Limitations

2D NMR (COSY,
HSQC, HMBC)

Through-bond
correlations (H-H, C-
H), long-range C-H
correlations, and
direct C-H

attachments.

Provides detailed and
unambiguous
connectivity
information, non-

destructive.

Requires soluble
sample in sufficient
quantity, complex data

analysis.

Mass Spectrometry
(MS)

Molecular weight and
fragmentation

patterns.

High sensitivity,
requires minimal
sample, can be
coupled with
chromatography (LC-
MS, GC-MS).

Provides limited
connectivity
information,
fragmentation can be

complex to interpret.

X-ray Crystallography

Absolute three-

dimensional structure.

Provides the most
definitive structural

information.

Requires a single,
high-quality crystal,
which can be difficult

to obtain.

Chemical Degradation

Information about the
carbon skeleton and

functional groups.

Can provide valuable
structural fragments

for analysis.

Destructive, can be
time-consuming and
require significant

amounts of sample.

Deciphering the Structure of (+/-)-Tortuosamine with

2D NMR

The structural confirmation of synthetic (+/-)-tortuosamine was achieved through a detailed

analysis of its 1D and 2D NMR spectra. The data presented below is based on the total

synthesis and spectroscopic analysis of Sceletium alkaloids.

1H and 13C NMR Spectral Data of (+/-)-Tortuosamine

The following table summarizes the assigned proton (1H) and carbon (13C) chemical shifts for

(+/-)-tortuosamine.
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SH (ppm,
. o Key COSY Key HMBC

Position oC (ppm) multiplicity, J . .

. Correlations Correlations

in Hz)

3.25 (dd, 10.8,
2 59.8 H-3 C-3,C-7a

5.2)

2.05 (m), 1.85 C-2, C-3a, C-4,
3 36.5 H-2, H-4

(m) C-5
3a 51.2 - - -

2.95 (m), 2.80 C-3, C-3a, C-5,
4 29.8 H-3, H-5

(m) C-6

3.10 (m), 2.90 C-3a, C-4, C-6,
5 45.1 H-4, H-6

(m) C-7a
6 208.1 - - -
7a 65.4 455 (d, 5.2) H-2 C-2,C-3a,C-5
1 141.2 - - -
2', 6' 1295 7.20 (d, 8.0) H-3', H-5' c-3, C-4, C-5

C-1, C-2', C-4,
3,5 128.8 7.30 (t, 8.0) H-2', H-4', H-6'
C-6'

4 127.2 7.25 (t, 8.0) H-3', H-5' c-2', C-6'
N-CH3 42.1 2.45 (s) - C-2,C-7a

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are
generalized protocols for the key 2D NMR experiments used in the structural elucidation of
(+/-)-tortuosamine.

Correlation Spectroscopy (COSY)
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The COSY experiment is a homonuclear 2D NMR technique that reveals proton-proton (1H-
1H) couplings, typically through two or three bonds.

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of
a suitable deuterated solvent (e.g., CDCI3, MeOD) in a 5 mm NMR tube.

 Instrument Setup: Tune and shim the NMR spectrometer for the 1H nucleus.

e Acquisition: A standard COSY pulse sequence (90°-t1-90°-t2) is used. Key parameters to set
include the spectral width in both dimensions to encompass all proton signals, a sufficient
number of increments in the t1 dimension for adequate resolution, and an appropriate
number of scans per increment to achieve a good signal-to-noise ratio.

e Processing: The acquired data is Fourier transformed in both dimensions to generate the 2D
spectrum.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is a heteronuclear 2D NMR technique that shows correlations between
protons and directly attached carbons (1H-13C).

Sample Preparation: As for the COSY experiment.
e Instrument Setup: Tune and shim the NMR spectrometer for both 1H and 13C nuclei.

e Acquisition: A standard HSQC pulse sequence with pulsed field gradients is employed. The
spectral widths in the 1H and 13C dimensions are set to include all relevant signals. The
number of increments in the indirect (13C) dimension and the number of scans are optimized
for resolution and sensitivity.

e Processing: The data is processed with Fourier transformation in both dimensions to yield
the 2D correlation map.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is a heteronuclear 2D NMR technique that reveals long-range
correlations between protons and carbons, typically over two to three bonds (and sometimes
four).
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o Sample Preparation: As for the COSY and HSQC experiments.
e Instrument Setup: Tune and shim the NMR spectrometer for both 1H and 13C nuclei.

e Acquisition: An HMBC pulse sequence with a low-pass filter to suppress one-bond
correlations is used. The long-range coupling delay is optimized (typically for a J-coupling of
8-10 Hz). Spectral widths and data acquisition parameters are set similarly to the HSQC
experiment.

e Processing: The acquired data is Fourier transformed in both dimensions to generate the 2D
spectrum showing long-range correlations.

Visualizing the 2D NMR Workflow

The logical flow of information from 2D NMR experiments to the final confirmed structure is a
critical process for researchers. The following diagram illustrates this workflow.
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Confirm (+/-)-Tortuosamine Structure
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¢ To cite this document: BenchChem. [Unraveling the Intricacies of (+/-)-Tortuosamine: A 2D
NMR Confirmation Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b15193512#confirmation-of-tortuosamine-structure-
using-2d-nmr-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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